molecular formula C23H20BrN5OS B12156141 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B12156141
M. Wt: 494.4 g/mol
InChI Key: IQWYCEVKWNTTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fascinating member of the triazole family. Its chemical structure combines a 1,2,4-triazole ring, a pyridine moiety, and a sulfanyl group. Let’s break it down:

    Name: 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

    Molecular Formula: C₂₃H₁₉BrN₅OS

    CAS Number: 768380-49-0

    Molecular Weight: 528.862 g/mol

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (a precursor) with 2-chloro-4,6-dimethylphenylacetamide. The resulting intermediate undergoes reduction to yield our target compound .

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity.

Chemical Reactions Analysis

Reactivity::

Common Reagents and Conditions::

    Alkylating Agent: Used for S-alkylation.

    Reducing Agents: Employed for ketone reduction.

    Base: Facilitates the initial alkylation step.

Major Products:: The primary product is the target compound itself, with variations depending on reaction conditions.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Catalysis: May serve as a ligand or catalyst.

Biology and Medicine::

    Drug Discovery: Investigated for potential pharmacological properties.

    Biological Studies: Used to probe biological pathways.

Industry::

    Materials Science: May find applications in materials or polymer chemistry.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound shares features with related triazoles, its unique combination of substituents sets it apart. Similar compounds include:

Properties

Molecular Formula

C23H20BrN5OS

Molecular Weight

494.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C23H20BrN5OS/c1-15-4-3-5-20(16(15)2)26-21(30)14-31-23-28-27-22(17-10-12-25-13-11-17)29(23)19-8-6-18(24)7-9-19/h3-13H,14H2,1-2H3,(H,26,30)

InChI Key

IQWYCEVKWNTTKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.